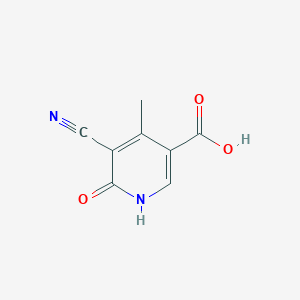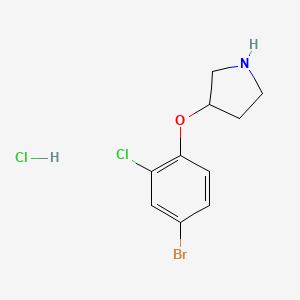
3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the formula C₁₁H₁₄BrCl₂NO . It is used in scientific experiments for various purposes.
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride is represented by the formula C₁₁H₁₄BrCl₂NO . The molecular weight of this compound is 327.04 g/mol.Physical And Chemical Properties Analysis
3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride has a molecular weight of 313.01 g/mol. It is recommended to be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Medicine
In the field of medicine, “3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride” is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structural framework is being studied for the development of new therapeutic agents, particularly due to the presence of the pyrrolidine ring, which is a common motif in many biologically active compounds .
Agriculture
Agricultural research has investigated the use of this compound in the development of novel agrochemicals. The bromo and chloro substituents on the aromatic ring may contribute to the compound’s activity against a range of plant pathogens, potentially leading to the creation of new pesticides or herbicides that can help protect crops from diseases and pests .
Material Science
“3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride” serves as an important intermediate in material science. It could be utilized in the synthesis of advanced polymers or coatings with specific properties, such as increased resistance to heat or chemical degradation. The compound’s ability to undergo various chemical reactions makes it a valuable asset in designing materials with desired functionalities .
Environmental Science
In environmental science, this compound’s derivatives are being studied for their potential use in environmental remediation processes. For example, they could be used to synthesize compounds that degrade pollutants or act as sensors for detecting hazardous substances in the environment .
Biochemistry
Biochemists are interested in “3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride” for its role in studying enzyme-substrate interactions. The compound can be used to mimic certain natural substrates or inhibitors, allowing researchers to probe the mechanisms of enzymatic reactions and understand how enzymes recognize and process various molecules .
Pharmacology
The pharmacological applications of this compound are vast. It is being researched for its potential use in drug design and discovery. The unique structure of the compound, with its halogenated aromatic ring and pyrrolidine moiety, makes it a candidate for the development of new drugs with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists utilize “3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride” as a standard or reagent in various analytical techniques. It can be used in chromatography, spectroscopy, or mass spectrometry to help identify or quantify other substances, or to understand the compound’s own physicochemical properties .
Chemical Engineering
In chemical engineering, this compound is of interest for its potential use in process optimization. It could be involved in the development of new synthetic routes or in the improvement of existing industrial processes, aiming to increase efficiency, yield, and safety in the production of chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQJMKPKCMTDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




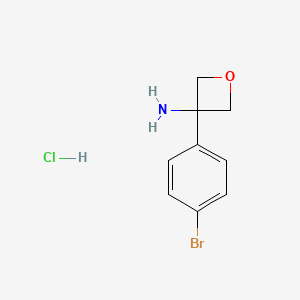
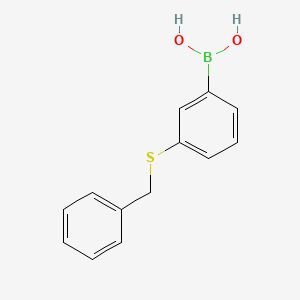
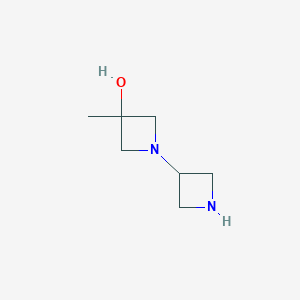
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
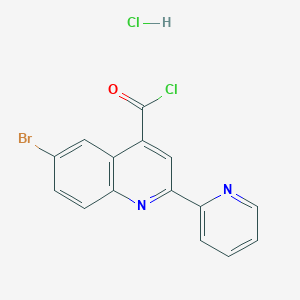
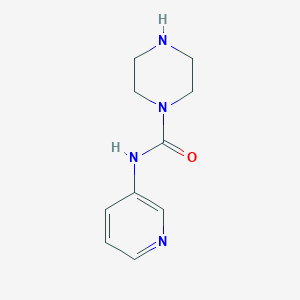

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
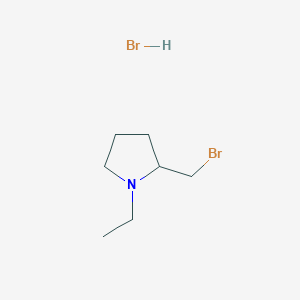
![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)
